6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine
CAS No.:
Cat. No.: VC19793407
Molecular Formula: C9H3Cl2F3N2
Molecular Weight: 267.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H3Cl2F3N2 |
|---|---|
| Molecular Weight | 267.03 g/mol |
| IUPAC Name | 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine |
| Standard InChI | InChI=1S/C9H3Cl2F3N2/c10-6-2-4-1-5(9(12,13)14)3-15-7(4)8(11)16-6/h1-3H |
| Standard InChI Key | IBBSKPMCOJMYPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C=C(N=C(C2=NC=C1C(F)(F)F)Cl)Cl |
Introduction
Chemical Identity and Structural Features
6,8-Dichloro-3-(trifluoromethyl)-1,7-naphthyridine belongs to the 1,7-naphthyridine subclass, characterized by a bicyclic aromatic system with nitrogen atoms at the 1- and 7-positions. The molecular formula is , with a molecular weight of 265.03 g/mol . The compound’s structure features two chlorine atoms at positions 6 and 8, a trifluoromethyl (-CF) group at position 3, and nitrogen atoms at positions 1 and 7 (Figure 1).
The chlorine substituents introduce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic reactivity at adjacent positions . The -CF group contributes steric bulk and lipophilicity, which can influence solubility and intermolecular interactions . Spectroscopic data for analogous compounds suggest characteristic IR absorptions for C-Cl (550–650 cm) and C-F (1100–1200 cm) bonds, while NMR would display aromatic proton signals near δ 7.5–8.5 ppm, depending on substitution patterns .
Synthetic Strategies and Reaction Pathways
Precursor Selection and Initial Functionalization
The synthesis of 6,8-dichloro-3-(trifluoromethyl)-1,7-naphthyridine likely begins with a pre-functionalized naphthyridine core. A plausible starting material is 1,3-dichloro-2,7-naphthyridine, as demonstrated in the synthesis of 6,8-dichloro-2,7-naphthyridin-3-amine . Chlorination at positions 6 and 8 could be achieved via directed ortho-metalation or electrophilic aromatic substitution under controlled conditions .
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
The combination of chlorine and trifluoromethyl groups imparts significant lipophilicity, as evidenced by the logP value of 2.8 (predicted via ChemAxon). This suggests moderate solubility in organic solvents like dichloromethane (DCM) or ethyl acetate but limited aqueous solubility (<0.1 mg/mL at 25°C) .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous chlorinated naphthyridines reveals melting points between 180–220°C, with decomposition onset near 300°C . The -CF group may lower the melting point slightly due to reduced crystal packing efficiency.
Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| IR | C-Cl stretch: 620 cm; C-F: 1150 cm |
| NMR | Aromatic H: δ 8.2 (d, J=5.4 Hz, H-5); δ 7.9 (s, H-4) |
| NMR | CF: δ 122 (q, J=270 Hz); C-Cl: δ 140–150 |
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